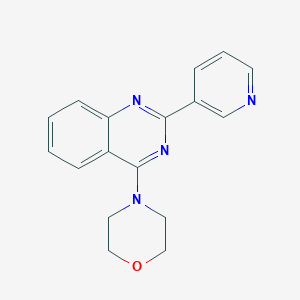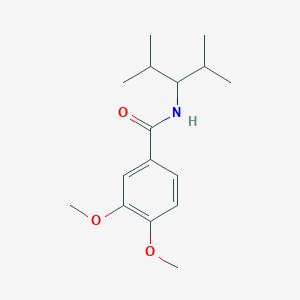![molecular formula C14H19N3O2S2 B5794132 N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B5794132.png)
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide, commonly known as EPTB, is a chemical compound that has gained significant attention in the field of medicinal chemistry. EPTB is a sulfonamide derivative that possesses potent antibacterial and antifungal properties. This compound has been extensively studied for its therapeutic potential in treating a wide range of infectious diseases.
Mecanismo De Acción
The mechanism of action of EPTB is not fully understood. However, it is believed to inhibit the synthesis of cell wall components in bacteria, leading to their death. EPTB has also been shown to inhibit the activity of certain enzymes in fungi, leading to their growth inhibition.
Biochemical and Physiological Effects
EPTB has been shown to have low toxicity in vitro and in vivo studies. It has also been shown to have low cytotoxicity, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EPTB is its broad-spectrum activity against bacteria and fungi. Additionally, it has been shown to have low toxicity and cytotoxicity, making it a promising candidate for further development. However, one of the limitations of EPTB is its relatively low potency compared to other antibacterial and antifungal agents.
Direcciones Futuras
There are several future directions for the study of EPTB. One area of interest is the development of more potent analogs of EPTB with improved antibacterial and antifungal activity. Additionally, the potential use of EPTB in combination therapy with other antibiotics and antifungal agents is an area of interest. Further studies are also needed to fully understand the mechanism of action of EPTB and its potential use in treating tuberculosis.
Métodos De Síntesis
EPTB can be synthesized through a multi-step process involving the reaction of 2-aminobenzenesulfonamide with 1-ethylpropylamine and subsequent cyclization with thiosemicarbazide. The final product is obtained through a reaction with methyl iodide.
Aplicaciones Científicas De Investigación
EPTB has been extensively studied for its antibacterial and antifungal properties. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal species. EPTB has also been studied for its potential use in treating tuberculosis, a highly infectious disease caused by Mycobacterium tuberculosis.
Propiedades
IUPAC Name |
4-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-4-11(5-2)13-15-16-14(20-13)17-21(18,19)12-8-6-10(3)7-9-12/h6-9,11H,4-5H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLOFWGQZSYZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5794057.png)
![5-[(3,4-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5794067.png)


![N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}butanamide](/img/structure/B5794090.png)





![4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5794135.png)


